N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,4,5-trifluoro-3-methoxybenzamide
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Overview
Description
“N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,4,5-trifluoro-3-methoxybenzamide” is a compound with the molecular formula C14H14N6O3 . It is also known by the synonyms AKOS026694712 and F6524-5645 .
Molecular Structure Analysis
The molecular structure of this compound was confirmed using 1H NMR and mass spectra . The crystal structure was solved using direct methods by employing SHELXS -97 and the refinement against F2 was carried out using SHELXL-18 .Chemical Reactions Analysis
The compound exhibits NADPH-dependent covalent binding to microsomal proteins . This covalent binding and glutathione conjugation proceed via bioactivation to a chemically reactive intermediate . The cytochrome (CYP) P450 enzymes responsible for this bioactivation were identified as cytochrome P450 3A4, 1A2, and 2D6 in human and cytochrome P450 2A2, 3A1, and 3A2 in rats .Physical And Chemical Properties Analysis
The compound has a molecular weight of 314.30 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 6 . The compound has a rotatable bond count of 5 . The topological polar surface area is 111 Ų .Scientific Research Applications
Anticancer Activity
Compounds with a similar structure have shown effective anticancer activity . For instance, 6-ethoxy-3-phenylethyl-[1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine has been identified as a potential anticancer agent .
Antimicrobial Activity
Triazole derivatives, which include the compound , have been found to exhibit antimicrobial properties . They can bind with a variety of enzymes and receptors in the biological system, making them effective against a wide range of pathogens .
Analgesic and Anti-inflammatory Activity
Triazolothiadiazine and its derivatives, which share a similar structure with the compound, have been found to have analgesic and anti-inflammatory activities .
Antioxidant Activity
These compounds have also been found to exhibit antioxidant activity, which can help protect cells from damage by harmful free radicals .
Antiviral Activity
Triazole derivatives have been found to have antiviral properties . This makes them potentially useful in the treatment of various viral infections .
Enzyme Inhibition
Compounds with a similar structure have been found to inhibit various enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, anti-lipase, and aromatase . This makes them potentially useful in the treatment of diseases related to these enzymes .
Antitubercular Agents
Triazole derivatives have also been found to be effective antitubercular agents . This could make them useful in the treatment of tuberculosis .
Energetic Materials
Compounds with a similar structure have been found to have good thermal stabilities and detonation properties, highlighting their potential application as energetic materials .
Mechanism of Action
Safety and Hazards
Future Directions
Efforts to reduce bioactivation without compromising potency and pharmacokinetics resulted in the discovery of a new compound, with the major metabolic transformation occurring on the naphthyridine ring alkoxy substituent . This suggests that future research could focus on introducing alternative metabolic soft spots into the molecule to minimize the potential risk of toxicity .
properties
IUPAC Name |
N-[(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-2,4,5-trifluoro-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N5O3/c1-3-27-12-5-4-10-21-22-11(24(10)23-12)7-20-16(25)8-6-9(17)14(19)15(26-2)13(8)18/h4-6H,3,7H2,1-2H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOKZIFKLAWCCFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN2C(=NN=C2CNC(=O)C3=CC(=C(C(=C3F)OC)F)F)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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